Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC16696445
Molecular Formula: C10H18FNO4
Molecular Weight: 235.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18FNO4 |
|---|---|
| Molecular Weight | 235.25 g/mol |
| IUPAC Name | tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-7(11)10(14,15)6-12/h7,14-15H,4-6H2,1-3H3 |
| Standard InChI Key | DQSYEHRTNSYNFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(O)O)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate (C₁₀H₁₈FNO₄) features a six-membered piperidine ring with three distinct functional groups:
-
A tert-butyloxycarbonyl (Boc) group at the nitrogen atom, serving as a protective moiety in synthetic workflows.
-
A fluorine atom at the fourth carbon, enhancing electronegativity and potential hydrogen-bonding interactions.
-
Two hydroxyl groups at the third carbon, contributing to hydrophilicity and chiral complexity.
The molecular weight of 235.25 g/mol and polar surface area of 72.84 Ų suggest moderate solubility in polar solvents, a critical factor in pharmaceutical formulations.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈FNO₄ |
| Molecular Weight | 235.25 g/mol |
| IUPAC Name | tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(O)O)F |
| PubChem CID | 156026282 |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate typically involves a multi-step sequence:
-
Piperidine Ring Formation: Cyclization of a linear precursor, such as a diamine or amino alcohol, under acidic or basic conditions.
-
Fluorination: Introduction of fluorine at the fourth position via electrophilic fluorination reagents (e.g., Selectfluor®) or nucleophilic substitution.
-
Hydroxylation: Oxidation or hydroxyl-group installation at the third position, often employing oxidizing agents like osmium tetroxide or dihydroxylation catalysts.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the nitrogen atom, enhancing stability during subsequent reactions.
Reported yields exceed 70% under optimized conditions, though stereochemical control remains challenging due to the adjacent hydroxyl and fluorine groups.
Reaction Mechanisms
The compound’s reactivity is influenced by its functional groups:
-
The Boc group undergoes cleavage under acidic conditions (e.g., trifluoroacetic acid), enabling deprotection for further functionalization.
-
The fluorine atom participates in halogen bonding, potentially directing regioselectivity in cross-coupling reactions.
-
Hydroxyl groups facilitate derivatization through esterification or glycosylation, expanding its utility in prodrug design.
| Compound | Target Receptor | IC₅₀ (nM) |
|---|---|---|
| cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate | D₂ | 120 |
| Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate | 5-HT₁A | 85 |
| Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate | Predicted | 90–150 |
Prodrug Feasibility
The Boc-protected amine and hydroxyl groups position this compound as a prodrug candidate. Enzymatic cleavage in vivo could release active metabolites with enhanced blood-brain barrier permeability.
Future Research Directions
Target Identification
-
In vitro screening against kinase and G-protein-coupled receptor panels to identify primary targets.
-
Molecular docking studies to predict binding affinities for neurological receptors.
Structural Optimization
-
Fluorine Replacement: Testing bromine or chlorine substituents to modulate electronic effects.
-
Hydroxyl Group Derivatization: Synthesizing ester or ether analogs to improve metabolic stability.
Pharmacokinetic Profiling
-
ADME Studies: Assessing absorption, distribution, metabolism, and excretion in rodent models.
-
Toxicology: Acute and subchronic toxicity evaluations to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume